molecular formula C24H25N5O2 B14104108 N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B14104108
M. Wt: 415.5 g/mol
InChI Key: SUFQNFBNAHXVQL-UHFFFAOYSA-N
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Description

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core, followed by the introduction of the ethyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate biological pathways.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
  • 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
  • N-(2-Bromobenzyl)-2-[2-(1-naphthyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Uniqueness

Compared to similar compounds, N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can lead to distinct applications and advantages in various research and industrial contexts.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H25N5O2/c1-4-18-9-11-19(12-10-18)21-14-22-24(31)28(25-16-29(22)26-21)15-23(30)27(5-2)20-8-6-7-17(3)13-20/h6-14,16H,4-5,15H2,1-3H3

InChI Key

SUFQNFBNAHXVQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N(CC)C4=CC=CC(=C4)C

Origin of Product

United States

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